

Quizartinib induction consolidation maintenance dosing schedule

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Compound Focus: Quizartinib Dihydrochloride

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Quizartinib Dosing Schedule Overview

Treatment Phase	Recommended Dosage	Dosing Days (per cycle)	Chemotherapy Backbone
Induction [1] [2]	35.4 mg orally once daily	Days 8-21 of 7+3 regimen; Days 6-19 for a 2nd 5+2 cycle	Cytarabine + Daunorubicin or Idarubicin
Consolidation [1] [2]	35.4 mg orally once daily	Days 6-19	High-dose Cytarabine
Maintenance [1] [2]	26.5 mg orally once daily (Cycle 1, Days 1-14); then 53 mg once daily (from Cycle 1, Day 15)	Daily, without breaks between cycles	Monotherapy (for up to 36 cycles)

Detailed Protocol & Safety Administration

The dosing schedule is integrated with specific chemotherapy regimens and requires strict adherence to safety measures.

- **Induction & Consolidation Details:** The initial induction typically follows a "7+3" regimen (7 days of cytarabine infusion plus 3 days of an anthracycline). Quizartinib is initiated after the start of chemotherapy [1]. An optional second induction cycle may use a "5+2" regimen, where quizartinib starts on Day 6 [1]. During consolidation with high-dose cytarabine, quizartinib is administered on Days 6-19 [1]. A maximum of 2 induction and 4 consolidation cycles are recommended [2].
- **Maintenance Phase Escalation:** Maintenance therapy begins after recovery from consolidation. The dose is started at 26.5 mg once daily and is **escalated to 53 mg only if the QTcF interval is ≤ 450 ms** on Day 15 of Cycle 1 [1] [2]. If a patient had QTcF > 500 ms during earlier phases, they should continue at the 26.5 mg dose and not escalate [2].
- **Administration & Monitoring Protocols:**
 - **Administration:** Taken orally once daily at the same time, with or without food. Tablets must be swallowed whole [1].
 - **Cardiac Safety - Boxed Warning:** Quizartinib carries a black box warning for QTc prolongation and risk of cardiac arrest [1] [3]. **Do not initiate or escalate the dose if QTcF > 450 ms** [1] [2].
 - **Required Monitoring:** Obtain ECGs and correct electrolytes at baseline. Monitor ECGs weekly during induction/consolidation and weekly for the first month after any dose initiation or escalation in maintenance [1] [2].
- **Dose Modifications:** Adherence to dose modification guidelines is critical for patient safety. Key adjustments are summarized below.

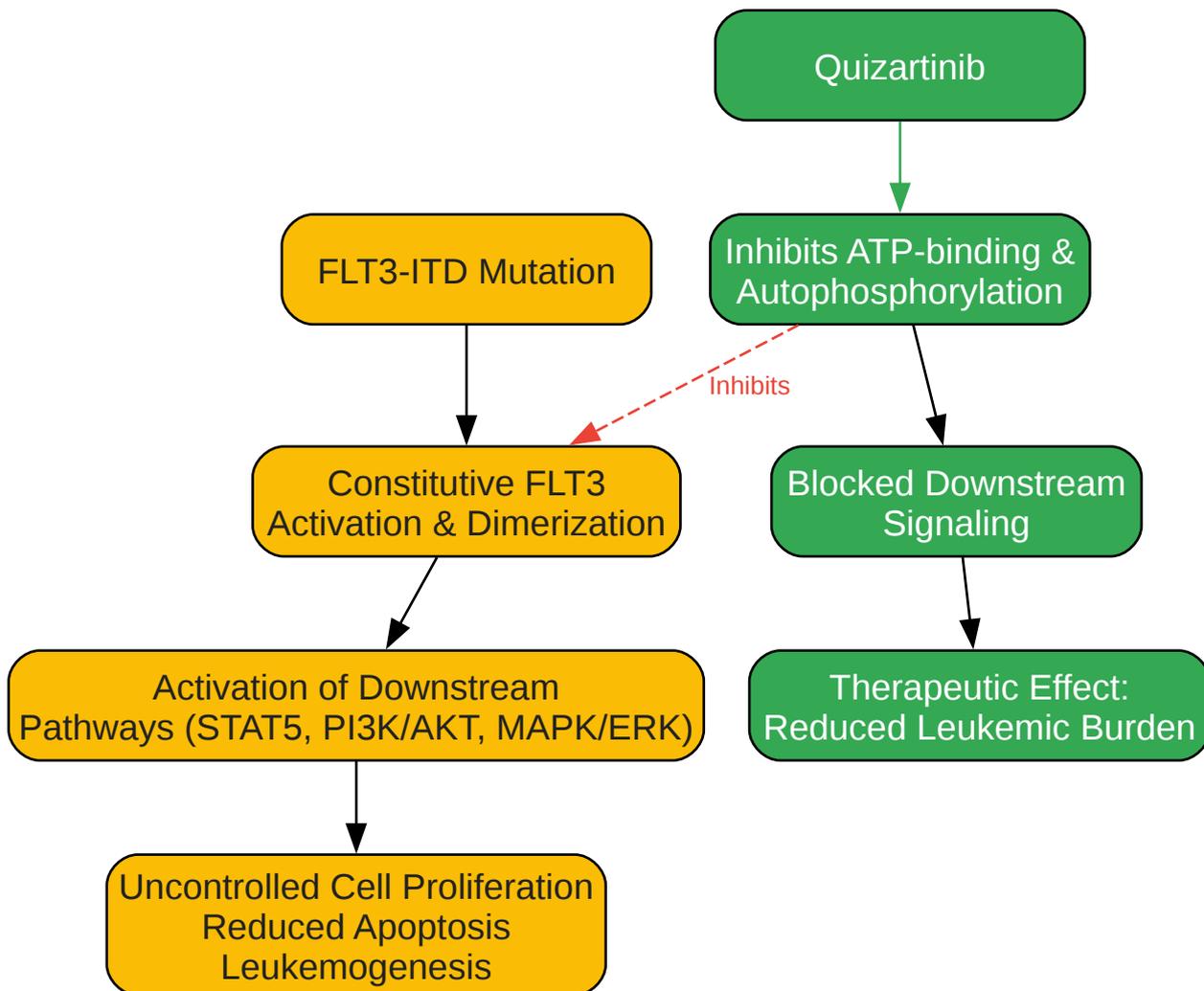
Dose Modification Guidelines

Situation	Action
QTcF > 500 ms [2]	Interrupt dose. Resume at a reduced dose when QTcF returns to ≤ 450 ms.
Recurrent QTcF > 500 ms [2]	Permanently discontinue.
Grade 3/4 Non-hematologic Adverse Reaction [2]	Interrupt until improves to \leq Grade 1, then resume at same or reduced dose.
Concomitant Strong CYP3A4 Inhibitors [1] [2]	Reduce dose by one level (e.g., 53 mg \rightarrow 26.5 mg).
Prior to HSCT [1]	Stop quizartinib 7 days before the conditioning regimen.

Mechanism of Action & Scientific Rationale

Quizartinib's efficacy is rooted in its targeted mechanism of action against a key driver mutation in AML.

- **Mechanism of Action:** Quizartinib is a highly potent and selective, second-generation, type II FLT3 inhibitor [4]. It binds to the ATP-binding domain of the FLT3 receptor, inhibiting its autophosphorylation and downstream signaling. This blocks FLT3-ITD-dependent cell proliferation and induces apoptosis in leukemic cells [3].
- **FLT3-ITD in AML:** The FLT3-ITD mutation is present in approximately 25% of newly diagnosed AML cases and is associated with a high disease burden and poor prognosis, including shorter survival and higher relapse rates [4]. Constitutively active FLT3-ITD drives signaling through pathways like MAPK/ERK, PI3K/AKT, and STAT5 [4].
- **Clinical Evidence:** The QuANTUM-First phase 3 trial established the efficacy of this regimen, demonstrating a significant 22% reduction in the risk of death and a 16.8-month extension in median overall survival compared to placebo plus chemotherapy [4] [3]. The diagram below illustrates how quizartinib counteracts the FLT3-ITD signaling pathway.



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Considerations for Research & Development

- **Limitation of Use:** Quizartinib is not indicated as maintenance monotherapy following allogeneic hematopoietic stem cell transplantation (HSCT), as no overall survival benefit was demonstrated in that setting [1] [4].
- **Emerging Applications:** Recent phase 2 (QUIWI) trial data suggests quizartinib may also improve event-free and overall survival in patients with **newly diagnosed FLT3-ITD-negative AML** when added to standard chemotherapy [5] [6]. A phase 3 trial (QuANTUM-Wild) is ongoing to confirm these findings [6].
- **Resistance Mechanisms:** A known challenge is the development of resistance, often through on-target mutations in the FLT3 tyrosine kinase domain (e.g., at the gatekeeper residue) [4]. Ongoing

research is exploring combination therapies with agents like venetoclax and decitabine to overcome resistance [4].

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